methyl (2R)-2-aminoheptanoate
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Overview
Description
Methyl (2R)-2-aminoheptanoate is an organic compound with a chiral center, making it an enantiomer. This compound is part of the amino acid ester family and is used in various chemical and biological applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (2R)-2-aminoheptanoate can be synthesized through several methods. One common approach involves the esterification of (2R)-2-aminoheptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-aminoheptanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Alcohols.
Substitution: Amides, substituted esters.
Scientific Research Applications
Methyl (2R)-2-aminoheptanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2R)-2-aminoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to fit into active sites of enzymes, influencing biochemical pathways. For example, it may act as a substrate or inhibitor in enzymatic reactions, affecting the overall metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-aminoheptanoate: The enantiomer of methyl (2R)-2-aminoheptanoate, with different optical activity and potentially different biological effects.
Ethyl (2R)-2-aminoheptanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl (2R)-2-aminobutanoate: A shorter chain analog with similar reactivity but different physical properties.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to participate in stereospecific reactions makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
methyl (2R)-2-aminoheptanoate |
InChI |
InChI=1S/C8H17NO2/c1-3-4-5-6-7(9)8(10)11-2/h7H,3-6,9H2,1-2H3/t7-/m1/s1 |
InChI Key |
NXLWJLAACOWDMK-SSDOTTSWSA-N |
Isomeric SMILES |
CCCCC[C@H](C(=O)OC)N |
Canonical SMILES |
CCCCCC(C(=O)OC)N |
Origin of Product |
United States |
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